

Probiotic Strain *Lactobacillus plantarum* P-8: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: LP8

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This guide provides a comprehensive comparison of *Lactobacillus plantarum* P-8's performance against a placebo in randomized, double-blind, placebo-controlled clinical trials. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this probiotic strain's potential therapeutic applications.

Performance in Human Clinical Trials

A key 12-week study investigated the effects of *L. plantarum* P-8 on stress, anxiety, cognitive function, and inflammatory markers in stressed adults.^{[1][2][3]} Participants consumed either *L. plantarum* P-8 (1×10^{10} CFU/day) or a placebo.^{[1][2]}

Psychological and Cognitive Outcomes

The primary measures for psychological distress were the Depression, Anxiety and Stress Scale-42 (DASS-42) and the Perceived Stress Scale-10 (PSS-10).^{[1][2]} Cognitive function was assessed using the CogState Brief Battery at the end of the 12-week intervention.^[1]

Table 1: Comparison of DASS-42 Scores between *L. plantarum* P-8 and Placebo Groups^[4]

Timepoint	Group	Stress Score (Mean ± SEM)	Anxiety Score (Mean ± SEM)	Total Score (Mean ± SEM)
Week 0	L. plantarum P-8	18.5 ± 1.2	11.5 ± 1.0	38.0 ± 2.5
Placebo		18.0 ± 1.1	10.5 ± 0.9	36.5 ± 2.3
Week 4	L. plantarum P-8	12.0 ± 1.0	7.0 ± 0.8	25.0 ± 2.0
Placebo		15.0 ± 1.1	9.5 ± 0.9	30.0 ± 2.2
Week 8	L. plantarum P-8	10.0 ± 0.9	6.0 ± 0.7	22.0 ± 1.8
Placebo		13.0 ± 1.0	8.0 ± 0.8	27.0 ± 2.1
Week 12	L. plantarum P-8	9.0 ± 0.8	5.5 ± 0.7	20.0 ± 1.7*
Placebo		12.0 ± 0.9	7.5 ± 0.8	25.0 ± 2.0

Statistically significant difference compared to placebo (p < 0.05).

Subjects administered L. plantarum P-8 showed a significant reduction in scores for stress and anxiety at weeks 4 and 12, and for total DASS-42 scores at weeks 4 and 12 compared to the placebo group.[4] Notably, by the end of the study, the L. plantarum P-8 group's stress and anxiety levels were reduced to 'normal', while the placebo group's levels were only reduced to 'mild'. [1]

In cognitive assessments, the L. plantarum P-8 group demonstrated enhanced memory and cognitive traits, including social-emotional cognition and verbal learning and memory, when compared to the placebo group.[3]

Inflammatory Biomarkers

The study also measured the plasma levels of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

Table 2: Comparison of Pro-inflammatory Cytokine Levels[2][3]

Cytokine	Group	Mean Difference from Placebo (pg/mL)	95% Confidence Interval	p-value
IFN- γ	L. plantarum P-8	-8.07	-11.2 to -4.93	< 0.001
TNF- α	L. plantarum P-8	-1.52	-2.14 to -0.89	< 0.001

A significant reduction in both IFN- γ and TNF- α was observed in the L. plantarum P-8 group compared to the placebo group over the 12-week period.[\[3\]](#)

Experimental Protocols

Participant Selection and Intervention

- Screening: Participants were initially screened for moderate stress levels using the Perceived Stress Scale-10 (PSS-10) questionnaire.[\[1\]](#)[\[2\]](#)
- Intervention: The trial was a 12-week, randomized, double-blind, placebo-controlled study.[\[1\]](#)[\[2\]](#)
- Dosage: The treatment group received sachets containing 1×10^{10} CFU of Lactobacillus plantarum P-8 daily, while the control group received identical sachets with no probiotic.[\[1\]](#)[\[2\]](#)

Psychological and Cognitive Assessment

- DASS-42 Questionnaire: This 42-item self-report inventory was used to measure the negative emotional states of depression, anxiety, and stress at baseline and at 4-week intervals.[\[1\]](#) Each of the three scales contains 14 questions.[\[1\]](#)
- Cognitive Function: The CogState Brief Battery, a computerized set of tests, was administered at the end of the 12-week study to assess various cognitive domains.[\[1\]](#)

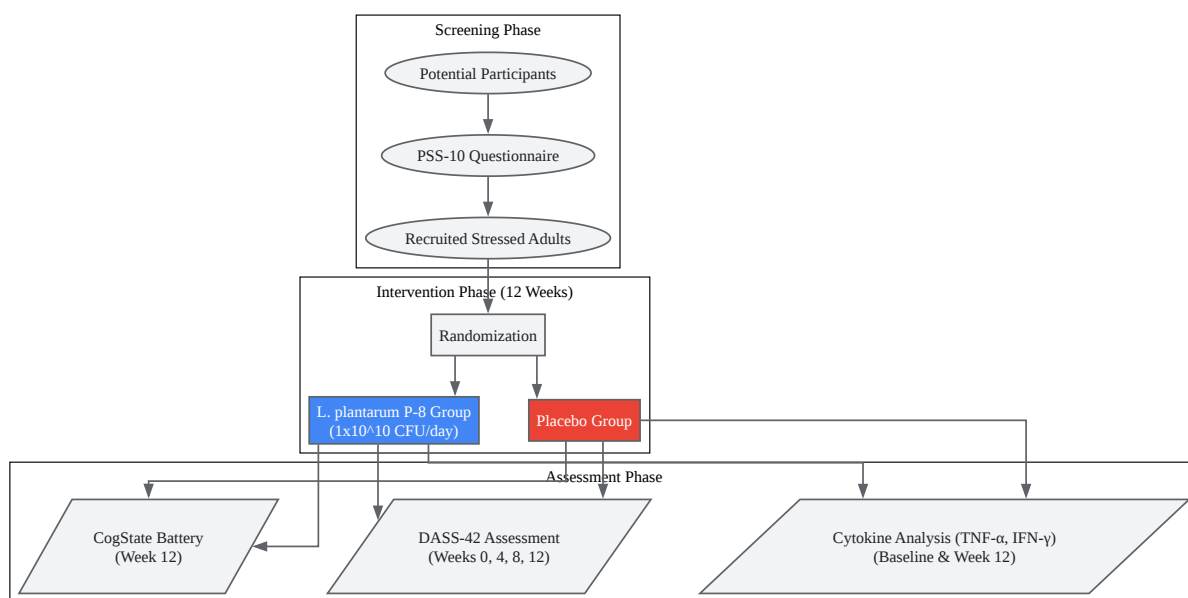
Cytokine Analysis

- Sample Collection: Blood samples were collected from participants for the analysis of plasma cytokines.

- ELISA Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the concentrations of TNF- α and IFN- γ . A standard sandwich ELISA protocol involves the following steps:
 - Coating a 96-well microplate with a capture antibody specific for the target cytokine.
 - Adding standards and plasma samples to the wells.
 - Incubating to allow the cytokine to bind to the capture antibody.
 - Washing the plate to remove unbound substances.
 - Adding a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.
 - Incubating and washing again.
 - Adding streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
 - A final wash followed by the addition of a substrate solution (e.g., TMB) that reacts with HRP to produce a color change.
 - Stopping the reaction with a stop solution and measuring the absorbance at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is then determined by comparison to a standard curve.

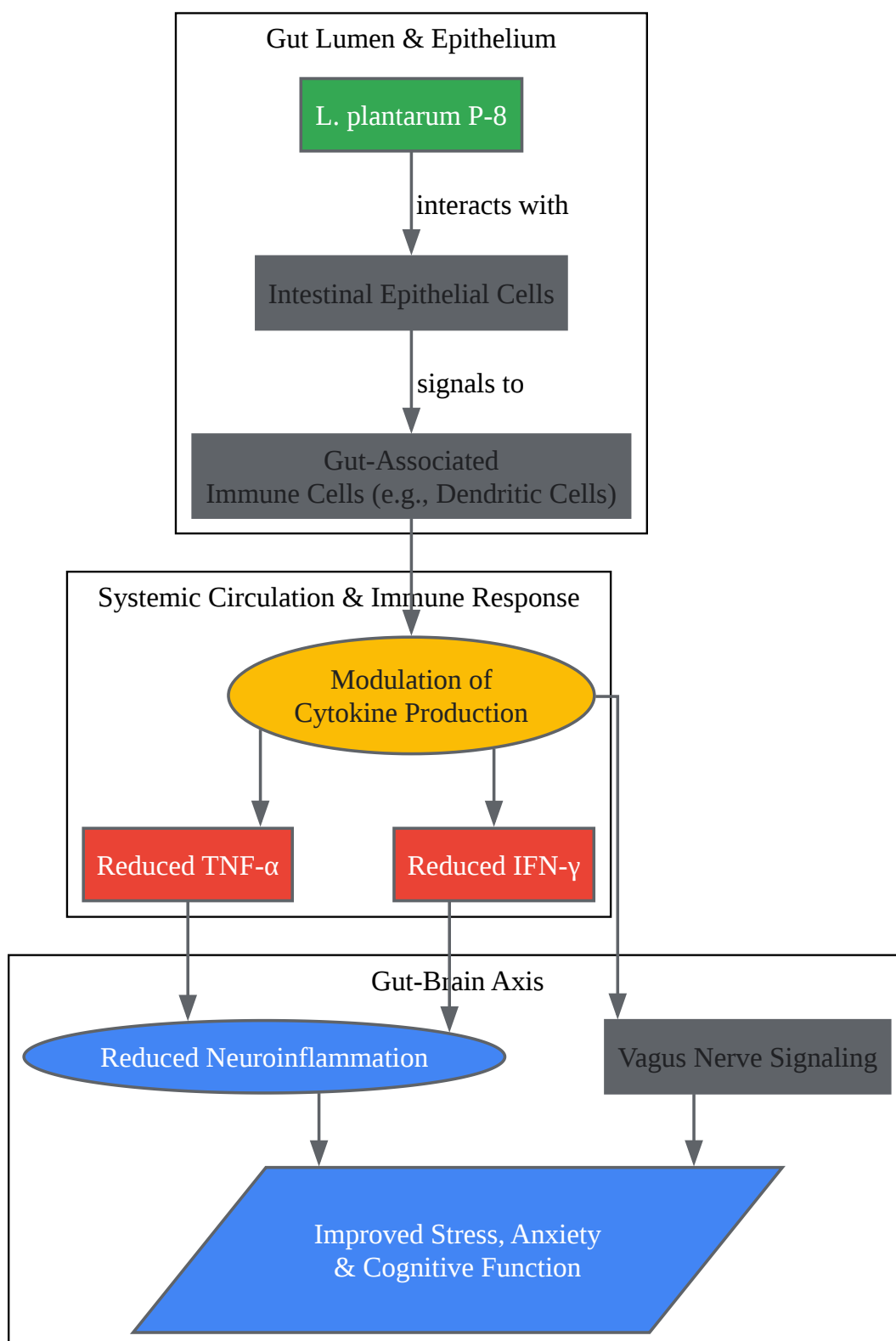
Visualizing Experimental Workflow and Signaling Pathways

Below are diagrams representing the experimental workflow of the clinical trial and the proposed signaling pathway for the immunomodulatory effects of *L. plantarum* P-8.



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Caption: Experimental workflow of the placebo-controlled trial.



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Caption: Proposed immunomodulatory signaling pathway of *L. plantarum* P-8.

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